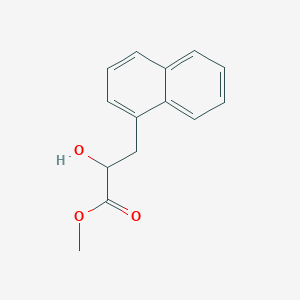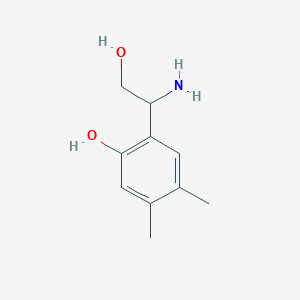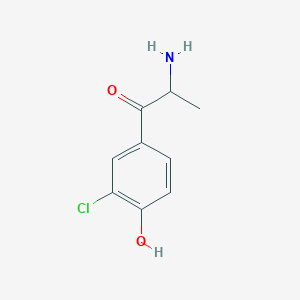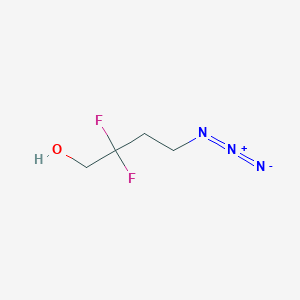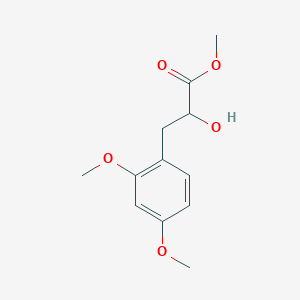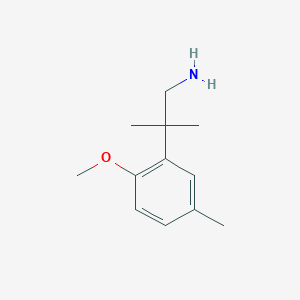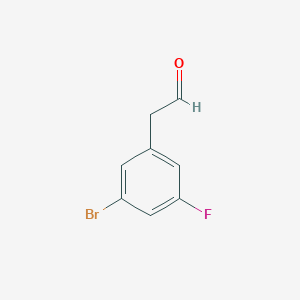
2-(3-Bromo-5-fluorophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a highly reactive compound due to the presence of both bromine and fluorine atoms on the phenyl ring, which makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the bromination of 3-fluorophenylacetaldehyde using bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Bromo-5-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromo-5-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of the bromine and fluorine atoms on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
2-Bromo-5-fluorophenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(3-Bromo-2-fluorophenyl)acetaldehyde: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Bromo-5-fluorophenyl)acetaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
特性
分子式 |
C8H6BrFO |
|---|---|
分子量 |
217.03 g/mol |
IUPAC名 |
2-(3-bromo-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChIキー |
QVEASOVBYXSNSO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)Br)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)


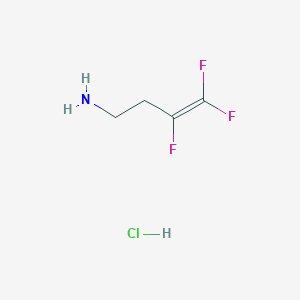
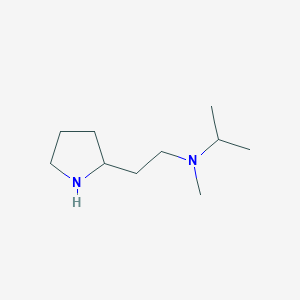

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
